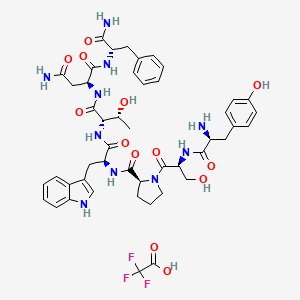

RNAIII-inhibiting peptide(TFA)

描述

属性

分子式 |

C47H57F3N10O13 |

|---|---|

分子量 |

1027.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |

InChI 键 |

UFMWBLWECSYAKK-TUPMYQNZSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

序列 |

One Letter Code: YSPWTNF |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of RNAIII-Inhibiting Peptide (RIP) in Combating Staphylococcus aureus Virulence

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis. A key contributor to its virulence is a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the production of toxins and the formation of resilient biofilms. The RNAIII-inhibiting peptide (RIP), a synthetic heptapeptide (YSPWTNF-NH2), has emerged as a promising anti-virulence agent that disrupts this QS cascade. This technical guide provides an in-depth exploration of the mechanism of action of RIP, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Interference with the RAP-TRAP Signaling Pathway

The primary mechanism of action of RIP involves the competitive inhibition of the RNAIII-activating peptide (RAP) signaling pathway, a crucial component of the S. aureus QS system. RIP achieves this by targeting the Target of RAP (TRAP), a 21-kDa protein that acts as a sensor for RAP.[1][2]

Under normal conditions, as the bacterial population grows, the concentration of the secreted autoinducer RAP increases. RAP then binds to and induces the phosphorylation of TRAP.[1][2][3][4] This phosphorylation event is a critical activation step that ultimately leads to the upregulation of the agr (accessory gene regulator) locus and the subsequent transcription of RNAIII.[1][3][4]

RIP, with its structural similarity to a functional region of RAP, acts as a competitive antagonist. It binds to TRAP but does not induce its phosphorylation.[1][2][3][4] By preventing TRAP phosphorylation, RIP effectively blocks the downstream signaling cascade, leading to the inhibition of agr expression and, consequently, the suppression of RNAIII synthesis.[1][3][4][5][6]

Signaling Pathway of RIP-Mediated Inhibition of Quorum Sensing in S. aureus

Caption: RIP competitively inhibits RAP binding to TRAP, preventing its phosphorylation and subsequent activation of the agr/RNAIII virulence cascade.

Quantitative Data on the Efficacy of RNAIII-Inhibiting Peptide

The inhibitory action of RIP on the S. aureus QS system translates into a significant reduction in virulence, as demonstrated by various in vitro and in vivo studies.

In Vivo Efficacy of RIP in a Rat Graft Infection Model

Studies utilizing a rat Dacron graft infection model have provided quantitative evidence of RIP's ability to reduce bacterial load in a dose-dependent manner.

| Treatment Group | Bacterial Load (CFU/mL) | Reference |

| Prophylaxis (Single Dose) | ||

| Control (Untreated) | 6.9 × 10⁷ ± 1.8 × 10⁷ | [5] |

| 10 mg/kg RIP | 5.0 × 10⁴ ± 2.1 × 10⁴ | [5] |

| 20 mg/kg RIP | 9.4 × 10³ ± 3.3 × 10³ | [5] |

| 30 mg/kg RIP | 2.3 × 10³ ± 0.8 × 10³ | [5] |

| Treatment (Single Dose, 2 days post-infection) | ||

| Control (Untreated) | 6.9 × 10⁷ ± 1.8 × 10⁷ | [5] |

| 10 mg/kg RIP | 8.4 × 10⁶ ± 3.2 × 10⁶ | [5] |

| 20 mg/kg RIP | 3.0 × 10⁶ ± 1.1 × 10⁶ | [5] |

| 30 mg/kg RIP | 7.6 × 10⁵ ± 2.8 × 10⁵ | [5] |

| Treatment (Multiple Doses, 7 days) | ||

| Control (Untreated) | 6.9 × 10⁷ ± 1.8 × 10⁷ | [5] |

| 10 mg/kg RIP | 6.7 × 10³ ± 1.7 × 10³ | [5] |

| 20 mg/kg RIP | 4.1 × 10² ± 1.8 × 10² | [5] |

| 30 mg/kg RIP | 2.9 × 10² ± 0.5 × 10² | [5] |

| Synergistic Effect with Teicoplanin (7 days) | ||

| Control (Untreated) | 5.8 × 10⁸ ± 1.8 × 10⁸ | [5] |

| 10 mg/kg RIP | 7.8 × 10⁴ ± 3.0 × 10⁴ | [5] |

| 3 mg/kg Teicoplanin | 3.6 × 10⁴ ± 1.2 × 10⁴ | [5] |

| 10 mg/kg RIP + 3 mg/kg Teicoplanin | 4.4 × 10² ± 1.6 × 10² | [5] |

Detailed Methodologies for Key Experiments

Solid-Phase Peptide Synthesis of RNAIII-Inhibiting Peptide (YSPWTNF-NH2)

This protocol outlines the manual solid-phase synthesis of the amidated heptapeptide RIP using Fmoc/tBu chemistry.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asn, Thr, Trp, Pro, Ser, Tyr).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

Air-dry the crude peptide.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the synthesized peptide by mass spectrometry.

-

Staphylococcus aureus Biofilm Formation Assay (Microtiter Plate Method)

This assay is used to quantify the ability of S. aureus to form a biofilm and to assess the inhibitory effect of RIP on this process.

Materials:

-

Staphylococcus aureus strain

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

RNAIII-inhibiting peptide (RIP) stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate S. aureus into TSB and incubate overnight at 37°C.

-

Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.

-

-

Plate Setup:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

-

For the treatment groups, add different concentrations of RIP to the wells. Include a no-treatment control and a sterile medium control.

-

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Washing:

-

Gently aspirate the medium from each well.

-

Wash the wells three times with 200 µL of PBS to remove planktonic bacteria.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Experimental Workflow for Testing RIP Efficacy in a Mouse Skin Infection Model

Caption: Workflow for evaluating RIP's in vivo efficacy in a murine subcutaneous skin infection model.

Conclusion

The RNAIII-inhibiting peptide represents a promising therapeutic strategy for combating Staphylococcus aureus infections by disarming the bacterium rather than killing it, thereby reducing the selective pressure for resistance development. Its mechanism of action, centered on the competitive inhibition of the RAP-TRAP signaling pathway, effectively shuts down the agr-mediated quorum sensing system, leading to a significant reduction in toxin production and biofilm formation. The quantitative data from in vivo models underscore its potential as a standalone or adjunctive therapy. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of RIP and similar anti-virulence agents.

References

- 1. researchgate.net [researchgate.net]

- 2. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

RNAIII-Inhibiting Peptide (RIP): A Technical Guide to Quorum Sensing Disruption in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the RNAIII-inhibiting peptide (RIP), a promising therapeutic agent for the disruption of quorum sensing (QS) in Staphylococcus aureus. We delve into the molecular mechanisms of RIP-mediated QS inhibition, its impact on bacterial pathogenesis, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-staphylococcal therapies.

Introduction: The Challenge of Staphylococcus aureus and Quorum Sensing

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis.[1][2] A key factor contributing to the virulence of S. aureus is its sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] The accessory gene regulator (agr) system is the primary QS system in S. aureus, orchestrating the expression of a vast arsenal of virulence factors in a cell-density-dependent manner.[3]

At low cell densities, S. aureus expresses surface-associated adhesins to facilitate colonization. As the bacterial population grows, the agr system is activated, leading to the upregulation of secreted toxins and enzymes that promote tissue damage and dissemination, while downregulating adhesin expression.[1] This tightly regulated switch from a colonizing to an invasive phenotype is central to the pathogenesis of staphylococcal infections.

The effector molecule of the agr system is a small regulatory RNA termed RNAIII.[1] RNAIII acts as a post-transcriptional regulator, controlling the expression of numerous virulence genes. Consequently, inhibition of RNAIII synthesis or function presents an attractive strategy for attenuating S. aureus virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

RNAIII-Inhibiting Peptide (RIP): A Potent Quorum Sensing Inhibitor

RNAIII-inhibiting peptide (RIP) is a heptapeptide with the amino acid sequence Tyr-Ser-Pro-Trp-Thr-Asn-Phe in its amide form (YSPWTNF-NH₂).[2][4][5] Originally isolated from a coagulase-negative Staphylococcus species, synthetic RIP has demonstrated significant efficacy in preventing and treating S. aureus infections in various preclinical models.[2][4][6]

Mechanism of Action: Targeting the TRAP/RAP System

RIP exerts its inhibitory effect on the agr system by targeting an upstream regulatory system involving the Target of RAP (TRAP) protein and the RNAIII-activating peptide (RAP).[3][5][6]

The proposed signaling cascade is as follows:

-

RAP Accumulation: As the S. aureus population grows, the autoinducer RAP is secreted and accumulates in the extracellular environment.[3][6]

-

TRAP Phosphorylation: Upon reaching a threshold concentration, RAP binds to its transmembrane receptor, TRAP, inducing its phosphorylation.[3][6]

-

agr System Activation: Phosphorylated TRAP (TRAP-P) acts as a signal to activate the agr two-component system, consisting of the sensor kinase AgrC and the response regulator AgrA.[3]

-

RNAIII Synthesis: Activated AgrA promotes the transcription of the agr operon, leading to the production of the regulatory RNA, RNAIII.[1][3]

-

Virulence Factor Expression: RNAIII then modulates the expression of a wide range of virulence factors, promoting the pathogenic phenotype of S. aureus.[1]

RIP functions as a competitive inhibitor of RAP.[3] By binding to TRAP, RIP prevents RAP-mediated phosphorylation, thereby blocking the entire downstream signaling cascade that leads to agr activation and RNAIII synthesis.[3][5] This disruption of quorum sensing effectively disarms the bacteria, rendering them less virulent.

Signaling Pathway Diagram

Quantitative Data on RIP Efficacy

The efficacy of RIP in mitigating S. aureus virulence has been demonstrated in numerous studies. Below are tables summarizing key quantitative findings.

Table 1: In Vitro Inhibition of S. aureus Biofilm Formation

| S. aureus Strain | RIP Concentration | Biofilm Inhibition (%) | Reference |

| Clinical Isolate | 5 µg/10⁶ cells | Significant reduction | [5] |

| MRSA | 10 µg/mL | Not specified, but effective | [5] |

Note: Specific IC50 values for biofilm inhibition by RIP are not consistently reported in the literature. The provided data indicates effective concentrations.

Table 2: In Vivo Efficacy of RIP in Animal Models

| Animal Model | S. aureus Strain | RIP Dosage | Outcome | Reference |

| Rat Dacron Graft | MRSA | 10 µg/mL (graft soak) | Reduced bacterial load | [5] |

| Rat Dacron Graft | MSSA | 10 µg/mL (graft soak) | Reduced bacterial load | [5] |

| Mouse Cellulitis | Smith Diffuse | Not specified | Prevention of cellulitis | [2] |

| Mouse Sepsis | ATCC 25923 | 20 mg/kg (i.v.) | Decreased lethality from 70% to 30% | [1] |

| Mouse Sepsis | Smith | 20 mg/kg (i.v.) | Decreased lethality from 75% to 30% | [1] |

| Rat Ureteral Stent | Smith Diffuse | Stent coating | Suppression of biofilm formation | [4][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of RIP.

In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of RIP to inhibit S. aureus biofilm formation on an abiotic surface.

Experimental Workflow Diagram:

Methodology:

-

Bacterial Culture: Inoculate S. aureus into Tryptic Soy Broth (TSB) and incubate overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture in fresh TSB (e.g., 1:100) to achieve a starting concentration of approximately 10⁷ CFU/mL.

-

Plate Preparation: In a 96-well flat-bottom microtiter plate, add serial dilutions of RIP to the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently aspirate the medium and wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilization: Add 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

Analysis: Calculate the percentage of biofilm inhibition for each RIP concentration relative to the positive control.

In Vivo Rat Dacron Graft Infection Model

This model assesses the ability of RIP to prevent biofilm formation on a foreign body in vivo.[5][6]

Methodology:

-

Graft Preparation: Cut sterile Dacron grafts into 1 cm² pieces. Soak the grafts in a solution of RIP (e.g., 10 µg/mL) or a control solution (e.g., PBS) for 30 minutes.[5]

-

Animal Preparation: Anesthetize adult male Wistar rats. Shave and disinfect the dorsal area.

-

Implantation: Create a subcutaneous pocket on the back of each rat and implant one prepared Dacron graft.

-

Infection: Inoculate the pocket with a suspension of S. aureus (e.g., 10⁷ CFU).

-

Post-operative Care: Close the incision with surgical clips and provide appropriate post-operative care.

-

Graft Explantation: After a predetermined period (e.g., 7 days), euthanize the rats and aseptically remove the Dacron grafts.

-

Bacterial Quantification: Place the grafts in sterile saline and sonicate to dislodge the biofilm. Serially dilute the resulting bacterial suspension and plate on appropriate agar plates.

-

Analysis: After incubation, count the colonies to determine the number of CFU per graft. Compare the bacterial load between RIP-treated and control groups.

TRAP Phosphorylation Inhibition Assay

This assay directly measures the ability of RIP to inhibit the phosphorylation of its target, TRAP.

Methodology:

-

Preparation of Cell Lysates: Grow S. aureus to the mid-logarithmic phase. Prepare cell lysates containing the TRAP protein.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, [γ-³²P]ATP, and either RIP, RAP (as a positive control), or a vehicle control.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time to allow for phosphorylation.

-

SDS-PAGE: Stop the reaction and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Autoradiography: Dry the gel and expose it to X-ray film to visualize the radiolabeled (phosphorylated) TRAP protein.

-

Analysis: Compare the intensity of the phosphorylated TRAP band in the presence of RIP to the positive and negative controls to determine the extent of inhibition.

Conclusion and Future Directions

The RNAIII-inhibiting peptide represents a promising antivirulence therapeutic strategy against S. aureus. By disrupting the agr quorum-sensing system at an early stage, RIP effectively reduces the production of key virulence factors and inhibits biofilm formation. The data presented in this guide highlight its potential as a standalone therapy or as an adjunct to conventional antibiotics.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing regimens and delivery methods for clinical applications.

-

Resistance Development: Long-term studies to assess the potential for S. aureus to develop resistance to RIP.

-

Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of RIP in human patients with S. aureus infections.

-

Derivative Optimization: Synthesis and evaluation of RIP derivatives with improved stability, potency, and bioavailability.[3]

The continued investigation of RIP and similar quorum-sensing inhibitors holds great promise for the development of novel and effective treatments to combat the significant threat posed by Staphylococcus aureus.

References

- 1. researchgate.net [researchgate.net]

- 2. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNAIII-Inhibiting Peptide Affects Biofilm Formation in a Rat Model of Staphylococcal Ureteral Stent Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNAIII-inhibiting peptide affects biofilm formation in a rat model of staphylococcal ureteral stent infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function Analysis of RNAIII-Inhibiting Peptide (RIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from mild skin irritations to life-threatening conditions such as sepsis and endocarditis. The pathogenicity of S. aureus is intricately linked to its ability to coordinate the expression of virulence factors through a cell-to-cell communication system known as quorum sensing (QS). The accessory gene regulator (agr) system is the central QS system in S. aureus, and its effector molecule, RNAIII, plays a pivotal role in upregulating the expression of numerous toxins and virulence factors.

RNAIII-inhibiting peptide (RIP) is a heptapeptide that has emerged as a promising therapeutic agent against S. aureus infections. By targeting the agr QS system, RIP effectively inhibits the production of virulence factors, thereby attenuating the pathogenicity of the bacterium without exerting direct bactericidal activity, which may reduce the likelihood of resistance development. This technical guide provides a comprehensive analysis of the structure, function, and experimental evaluation of RIP and its derivatives.

Structure and Function of RIP

Primary Structure

The native RNAIII-inhibiting peptide was first isolated from a coagulase-negative Staphylococcus species. The synthetic amide form of RIP, with the amino acid sequence YSPWTNF-NH2 , is highly stable and commonly used in research.[1][2] Several derivatives of RIP have been synthesized and tested to investigate its structure-activity relationship (SAR). One notable derivative with potent in vivo activity is YKPITNF .[1]

Mechanism of Action

RIP exerts its inhibitory effect on S. aureus virulence by interfering with the agr quorum-sensing cascade. The primary mechanism of action involves the inhibition of the phosphorylation of the Target of RAP (TRAP) protein.[1][3] RAP (RNAIII-activating peptide) is a signaling molecule that, upon reaching a threshold concentration, activates TRAP. The activated TRAP then initiates a signaling cascade that leads to the synthesis of RNAIII.

By competitively inhibiting the activation of TRAP, RIP effectively blocks the entire downstream signaling pathway. This leads to the suppression of both RNAII and RNAIII synthesis, the two major transcripts of the agr locus.[1] The downregulation of RNAIII, in turn, prevents the expression of a plethora of virulence factors, including toxins and exoenzymes, and also modulates the expression of surface proteins involved in adhesion and biofilm formation.[1][3]

Quantitative Analysis of RIP Activity

The inhibitory activity of RIP and its derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibition of RNAIII Synthesis by RIP and its Derivatives

| Peptide Sequence | Concentration | Percent Inhibition of RNAIII Synthesis | Reference |

| YSPWTNF-NH2 | 10 µg/10^6 cells | 80% | [4] |

| PWTNF | 10 µg/10^6 cells | 100% | [4] |

| YSPCTNF | 10 µg/10^6 cells | 88% | [4] |

| YSPITNF | 10 µg/10^6 cells | 70% | [4] |

| YKPWTNF | 10 µg/10^6 cells | 100% | [4] |

| YKPITNF | 10 µg/10^6 cells | 100% | [4] |

Table 2: In Vivo Efficacy of RIP in a Murine Wound Infection Model

| Treatment Group | Bacterial Load (CFU/g of tissue) | Reference |

| Control (untreated) | 10^8 | [5] |

| RIP-soaked dressing | 1.6 x 10^3 ± 0.4 x 10^3 | [5] |

| RIP-soaked dressing + Teicoplanin | 1.3 x 10^1 ± 0.1 x 10^1 | [5] |

Signaling Pathways and Experimental Workflows

The agr Quorum Sensing Signaling Pathway and the Role of RIP

The following diagram illustrates the S. aureus agr quorum sensing pathway and highlights the inhibitory action of RIP.

Experimental Workflow for Assessing RIP Activity

The following diagram outlines a typical experimental workflow for evaluating the efficacy of RIP or its derivatives.

Detailed Experimental Protocols

In Vitro RNAIII Synthesis Inhibition Assay (β-Lactamase Reporter Assay)

This assay quantitatively measures the inhibition of RNAIII synthesis by RIP using a reporter strain of S. aureus that contains a plasmid with the agr P3 promoter fused to the β-lactamase gene (blaZ).

Materials:

-

S. aureus reporter strain (e.g., RN6390B with pRN6735 plasmid)

-

Tryptic Soy Broth (TSB)

-

RIP or its derivatives, dissolved in a suitable solvent (e.g., sterile water or PBS)

-

Nitrocefin solution (a chromogenic β-lactamase substrate)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Bacterial Culture Preparation: Inoculate the S. aureus reporter strain into TSB and grow overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh TSB to an optical density at 600 nm (OD600) of approximately 0.1.

-

Peptide Treatment: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add 10 µL of RIP or its derivatives at various concentrations to the respective wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2.5 hours) to allow for bacterial growth and reporter gene expression.[6]

-

β-Lactamase Assay: After incubation, add 10 µL of nitrocefin solution to each well.

-

Measurement: Immediately measure the absorbance at 490 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader. The rate of change in absorbance is proportional to the β-lactamase activity.

-

Data Analysis: Calculate the rate of β-lactamase activity for each condition. Determine the percentage inhibition of RNAIII synthesis by comparing the activity in the presence of RIP to the vehicle control.

Bacterial Adhesion Assay using Fluorescence Microscopy

This protocol assesses the effect of RIP on the adhesion of S. aureus to a surface, such as polystyrene or host cells.

Materials:

-

S. aureus strain

-

TSB or other suitable growth medium

-

Fluorescent stain for bacteria (e.g., FITC or SYTO 9)

-

Polystyrene multi-well plates or sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

RIP or its derivatives

-

Fluorescence microscope

Protocol:

-

Bacterial Staining: Grow S. aureus to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS. Add the fluorescent stain according to the manufacturer's instructions and incubate to label the bacteria. Wash the stained bacteria to remove excess dye.

-

Adhesion Experiment: To each well of a multi-well plate or to coverslips, add a suspension of the fluorescently labeled bacteria. Add RIP or its derivatives at desired concentrations. Include a control without peptide.

-

Incubation: Incubate the plate or coverslips at 37°C for a specified time (e.g., 1-2 hours) to allow for bacterial adhesion.

-

Washing: Gently wash the wells or coverslips with PBS to remove non-adherent bacteria.

-

Microscopy: Visualize the adherent bacteria using a fluorescence microscope. Capture images from multiple random fields for each condition.

-

Quantification: Quantify the number of adherent bacteria per field of view using image analysis software. Calculate the percentage reduction in adhesion in the presence of RIP compared to the control.

In Vivo Murine Cellulitis Model

This model evaluates the in vivo efficacy of RIP in a localized skin infection.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

S. aureus strain (e.g., Smith diffuse)

-

TSB

-

RIP or its derivatives dissolved in a sterile vehicle (e.g., PBS)

-

Syringes and needles

-

Calipers

Protocol:

-

Bacterial Inoculum Preparation: Grow S. aureus to the mid-logarithmic phase, harvest, wash, and resuspend in sterile saline to the desired concentration (e.g., 10^8 CFU/mL).

-

Infection: Anesthetize the mice. Inject a defined volume of the bacterial suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

-

Peptide Administration: Administer RIP or its derivatives at various doses via a suitable route (e.g., intraperitoneal injection or co-injection with the bacteria) at the time of infection or at specified time points post-infection. Include a vehicle control group.

-

Monitoring: Monitor the mice daily for the development of skin lesions. Measure the size of the lesions (length and width) using calipers.

-

Bacterial Load Determination: At a predetermined endpoint (e.g., 3 days post-infection), euthanize the mice. Aseptically excise the skin lesion and a surrounding margin of tissue. Homogenize the tissue in sterile PBS.

-

CFU Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar). Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Data Analysis: Calculate the bacterial load as CFU per gram of tissue. Compare the bacterial loads in the RIP-treated groups to the control group to determine the in vivo efficacy.

Conclusion

RNAIII-inhibiting peptide (RIP) represents a promising antivirulence therapeutic strategy for combating S. aureus infections. Its mechanism of action, which involves the targeted inhibition of the agr quorum-sensing system, offers a potential advantage over traditional antibiotics by minimizing the selection pressure for resistance. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of RIP and its derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of RIP analogs to enhance their clinical applicability.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic peptides capable of potent multi-group Staphylococcal quorum sensing activation and inhibition in both cultures and biofilm communities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of the RNAIII-Inhibiting Peptide YSPWTNF-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the RNAIII-inhibiting peptide (RIP), YSPWTNF-NH2. This heptapeptide is a potent inhibitor of the Staphylococcus aureus accessory gene regulator (agr) quorum-sensing system, a key regulator of virulence factor production. This document outlines the underlying mechanism of action, provides key quantitative data, details relevant experimental protocols, and presents visualizations of the critical pathways and workflows involved in its development.

Discovery and Rationale

The discovery of YSPWTNF-NH2 originated from the study of bacterial interference. The native RNAIII-inhibiting peptide (RIP) was first isolated from culture supernatants of a coagulase-negative staphylococcal strain, presumed to be Staphylococcus xylosus. The sequence of this native peptide was identified as YSPXTNF, where 'X' represents an unknown or variable amino acid.[1]

The synthetic analogue, YSPWTNF-NH2, was developed to provide a stable and highly active version of the native peptide.[1][2] The C-terminal amidation (-NH2) of the peptide enhances its stability.[1] RIP has been demonstrated to be a global inhibitor of S. aureus pathogenesis, effective against various strains, including methicillin-resistant S. aureus (MRSA).[1]

Mechanism of Action: Inhibition of the agr Quorum-Sensing System

YSPWTNF-NH2 exerts its inhibitory effect by targeting the agr quorum-sensing (QS) system in Staphylococcus aureus. The agr system is a cell-density dependent regulatory system that controls the expression of a wide range of virulence factors. The peptide inhibits the synthesis of two key transcripts of the agr locus: RNAII and RNAIII.[1] RNAIII is the primary effector molecule of the agr system, a regulatory RNA that upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated proteins.

The precise molecular target of YSPWTNF-NH2 within the agr signaling cascade is believed to be upstream of RNAIII synthesis, likely interfering with the two-component signal transduction system involving the AgrC histidine kinase and the AgrA response regulator. By inhibiting this pathway, the peptide effectively shuts down the production of a host of virulence factors, thereby attenuating the pathogenicity of S. aureus.

Signaling Pathway Diagram

Caption: The Staphylococcus aureus agr quorum-sensing pathway and the inhibitory action of YSPWTNF-NH2.

Quantitative Data

In Vitro Activity

| Assay | Target | Result | Reference |

| β-Lactamase Reporter Assay | agr P3 promoter activity | Dose-dependent inhibition of β-lactamase activity | [2] |

| Adhesion Assay | Bacterial adherence to mammalian cells | Reduction in bacterial adherence | [1] |

In Vivo Efficacy

| Animal Model | S. aureus Strain | Treatment | Key Findings | Reference |

| Murine Sepsis Model | ATCC 25923 | 150 µg YSPWTNF-NH2 | 67% survival rate at day 20 (vs. 0% in control) | [3] |

| Murine Wound Infection Model | Methicillin-Resistant S. aureus (MRSA) | 20 µg YSPWTNF-NH2 on dressing (with teicoplanin) | Bacterial load reduced from 108 CFU/g to 13 CFU/g | [4] |

| Rat Vascular Graft Model | Drug-Resistant S. aureus and S. epidermidis | Local and systemic administration | Complete inhibition of biofilm formation |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of YSPWTNF-NH2.

Solid-Phase Peptide Synthesis (SPPS) of YSPWTNF-NH2

This protocol describes a general method for the manual synthesis of YSPWTNF-NH2 using Fmoc/tBu chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (starting with Fmoc-Phe-OH):

-

In a separate tube, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asn, Thr, Trp, Pro, Ser, Tyr).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

In Vitro RNAIII Inhibition Assay (β-Lactamase Reporter Assay)

This assay quantifies the inhibition of the agr P3 promoter, which drives RNAIII transcription, using a β-lactamase reporter gene.

Materials:

-

S. aureus reporter strain carrying an agr P3-blaZ fusion plasmid (e.g., RN10829).[5][6]

-

Tryptic Soy Broth (TSB) or other suitable growth medium.

-

YSPWTNF-NH2 peptide solution of known concentration.

-

Nitrocefin (a chromogenic β-lactamase substrate).

-

Phosphate buffer.

-

96-well microtiter plate.

-

Spectrophotometer.

Procedure:

-

Prepare Reporter Strain Culture: Grow the S. aureus reporter strain overnight in TSB. The following day, dilute the culture to an OD600 of approximately 0.1 in fresh TSB and grow to early-exponential phase (OD600 ≈ 0.4-0.5).

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the early-exponential phase reporter culture to each well.

-

Add serial dilutions of the YSPWTNF-NH2 peptide solution to the wells. Include a vehicle control (buffer without peptide).

-

To induce the agr system, an autoinducing peptide (AIP) from a compatible agr group can be added.

-

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 90 minutes to 2.5 hours).[2]

-

β-Lactamase Activity Measurement:

-

Centrifuge the plate to pellet the cells.

-

Resuspend the cells in phosphate buffer.

-

Add nitrocefin solution to each well.

-

Measure the change in absorbance at 490 nm over time using a spectrophotometer. The rate of color change is proportional to the β-lactamase activity.

-

-

Data Analysis:

-

Calculate the rate of nitrocefin hydrolysis for each peptide concentration.

-

Plot the percentage of inhibition against the peptide concentration.

-

Determine the IC50 value, which is the concentration of YSPWTNF-NH2 that causes 50% inhibition of β-lactamase activity.

-

Mandatory Visualizations

Experimental Workflow: From Discovery to Synthesis

Caption: Workflow for the discovery and development of YSPWTNF-NH2.

Conclusion

The RNAIII-inhibiting peptide, YSPWTNF-NH2, represents a promising antivirulence therapeutic agent for the treatment of Staphylococcus aureus infections. Its well-defined mechanism of action, targeting the master regulatory agr quorum-sensing system, and its demonstrated efficacy in preclinical models, make it an attractive candidate for further development. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working on this and similar peptide-based therapeutics. The detailed protocols and visualizations serve as a practical resource for the synthesis, characterization, and evaluation of this important class of molecules.

References

- 1. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment efficacy of the lead RNAIII-inhibiting peptide YSPWTNF-NH2 in acquired Staphylococcus aureus sepsis: a histopathological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNAIII-inhibiting peptide enhances healing of wounds infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Talk between Staphylococcus aureus and Other Staphylococcal Species via the agr Quorum Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corrigendum: Cross-Talk between Staphylococcus aureus and Other Staphylococcal Species via the agr Quorum Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Protein of RNAIII-Inhibiting Peptide (TRAP) Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from minor skin irritations to life-threatening conditions like sepsis and endocarditis. The bacterium's virulence is intricately regulated by a complex network of signaling pathways, with the accessory gene regulator (agr) quorum-sensing system playing a pivotal role.[1] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of a battery of toxins and other virulence factors.[2][3] A key player in a proposed regulatory pathway influencing the agr system is the Target protein of RNAIII-inhibiting peptide (TRAP). This technical guide provides a comprehensive overview of the TRAP protein, its interaction with the RNAIII-inhibiting peptide (RIP) and the RNAIII-activating protein (RAP), and its controversial role in the regulation of the S. aureus agr system.

The RAP-TRAP Signaling Pathway: A Contested Model

The proposed RAP-TRAP signaling pathway suggests a mechanism for the regulation of the agr system. In this model, the RNAIII-activating protein (RAP), a secreted signaling molecule, is believed to accumulate in the extracellular environment as the bacterial population grows.[4][5] Upon reaching a threshold concentration, RAP is thought to interact with and induce the phosphorylation of its target protein, TRAP.[4] Phosphorylated TRAP is then proposed to act as a signal transducer, leading to the activation of the agr system and the subsequent upregulation of RNAIII, the effector molecule of the agr cascade.[4]

Conversely, the RNAIII-inhibiting peptide (RIP), a heptapeptide with the sequence YSPWTNF-NH2, is reported to competitively inhibit the phosphorylation of TRAP.[4][6][7] By doing so, RIP is suggested to suppress agr activation and, consequently, the expression of virulence factors.[7]

It is crucial to note that the role of TRAP in regulating the agr system is a subject of significant scientific debate. Several studies have reported that the inactivation of the traP gene has no discernible effect on agr expression or the virulence of S. aureus.[8][9][10][11][12] These findings challenge the model of TRAP as a key regulator of the agr system.

However, other research suggests that TRAP may have alternative functions, such as a role in the bacterial stress response.[13] It has been shown that traP mutant cells are more susceptible to oxidative stress, and the TRAP protein can protect DNA from oxidative damage.[13] This suggests that the therapeutic effects of RIP may be attributable to mechanisms independent of agr inhibition.

Signaling Pathway Diagram

Caption: Proposed RAP-TRAP signaling pathway in S. aureus.

Quantitative Data on TRAP Interactions

A comprehensive review of the existing literature reveals a notable scarcity of consistent, quantitative data regarding the binding affinities and inhibitory concentrations of the TRAP-RIP and TRAP-RAP interactions. While numerous studies qualitatively describe these interactions, precise equilibrium dissociation constants (Kd) and IC50 values are not consistently reported in a standardized format that would allow for a direct comparative analysis in a tabular form. This lack of quantitative data represents a significant knowledge gap in the field and highlights the need for further rigorous biophysical characterization of this system. The complex and controversial nature of the TRAP signaling pathway may contribute to the variability in experimental results and the subsequent difficulty in establishing definitive quantitative values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the TRAP-RNAIII interaction.

Recombinant TRAP Protein Purification

Objective: To obtain pure, recombinant TRAP protein for use in in vitro assays.

Methodology:

-

Cloning and Expression: The traP gene is amplified from S. aureus genomic DNA and cloned into an expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB broth, which is grown to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cell suspension is then sonicated on ice to ensure complete lysis.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His6-tagged TRAP protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His6-TRAP protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted fractions containing the purified TRAP protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. The purified protein concentration is determined, and the protein is stored at -80°C.

Workflow for Recombinant TRAP Protein Purification

Caption: Workflow for recombinant TRAP protein purification.

In Vitro Phosphorylation Assay

Objective: To determine if RAP can induce the phosphorylation of TRAP and if RIP can inhibit this process.

Methodology:

-

Reaction Setup: The reaction mixture contains purified recombinant TRAP protein, [γ-³²P]ATP, and a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Initiation of Reaction: The reaction is initiated by the addition of either purified RAP or a control buffer. For inhibition studies, RIP is pre-incubated with TRAP before the addition of RAP and [γ-³²P]ATP.

-

Incubation: The reaction mixtures are incubated at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

SDS-PAGE and Autoradiography: The samples are resolved by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated TRAP. The intensity of the bands can be quantified to determine the extent of phosphorylation.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To investigate the direct binding of TRAP to a specific RNA sequence.

Methodology:

-

RNA Probe Preparation: A short RNA probe corresponding to the putative TRAP binding site is synthesized and labeled at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled probe is purified to remove unincorporated nucleotides.

-

Binding Reaction: The labeled RNA probe is incubated with increasing concentrations of purified recombinant TRAP protein in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol). A non-specific competitor RNA (e.g., yeast tRNA) is often included to reduce non-specific binding.

-

Native Gel Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel and subjected to electrophoresis at 4°C.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film. A "shift" in the mobility of the radiolabeled RNA probe upon incubation with the TRAP protein indicates the formation of a protein-RNA complex.

RNase Footprinting Assay

Objective: To identify the specific binding site of the TRAP protein on an RNA molecule.

Methodology:

-

RNA-Protein Complex Formation: A 5'-end-labeled RNA molecule is incubated with or without the purified TRAP protein under conditions that favor complex formation, as determined by EMSA.

-

Limited RNase Digestion: The RNA-protein complexes and the free RNA are subjected to limited digestion with an RNase (e.g., RNase T1, which cleaves after guanine residues, or RNase A, which cleaves after pyrimidine residues). The concentration of the RNase and the digestion time are optimized to ensure, on average, one cleavage event per RNA molecule.

-

RNA Purification: The RNA fragments are purified from the digestion reaction by phenol-chloroform extraction and ethanol precipitation.

-

Denaturing Gel Electrophoresis: The purified RNA fragments are resolved on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA.

-

Analysis: The binding of the TRAP protein to the RNA will protect the binding site from RNase cleavage, resulting in a "footprint" – a region of the gel where bands are absent or significantly reduced in intensity in the lane containing the TRAP protein compared to the control lane with free RNA.

Northern Blot Analysis of RNAIII

Objective: To measure the levels of RNAIII transcript in S. aureus under different conditions.

Methodology:

-

RNA Extraction: Total RNA is extracted from S. aureus cultures grown to the desired growth phase (e.g., exponential or stationary phase) with or without treatment with RIP or other compounds.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry. The integrity of the RNA is assessed by agarose gel electrophoresis.

-

Denaturing Agarose Gel Electrophoresis: A defined amount of total RNA from each sample is separated on a denaturing formaldehyde-agarose gel.

-

Transfer to Membrane: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.

-

Probe Labeling: A DNA or RNA probe specific for the RNAIII transcript is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

-

Hybridization: The membrane is incubated with the labeled probe in a hybridization buffer at an appropriate temperature to allow the probe to anneal to the complementary RNAIII transcript on the membrane.

-

Washing and Detection: The membrane is washed to remove any unbound probe. If a radioactive probe is used, the membrane is exposed to a phosphor screen or X-ray film. If a non-radioactive probe is used, it is detected using an appropriate antibody-enzyme conjugate and a chemiluminescent substrate. The intensity of the resulting bands corresponds to the level of RNAIII expression.

Conclusion

The Target protein of RNAIII-inhibiting peptide (TRAP) remains an enigmatic and controversial protein in the context of Staphylococcus aureus virulence regulation. While the RAP-TRAP signaling pathway presents a plausible model for the modulation of the agr quorum-sensing system, a significant body of research challenges its central role. The lack of consistent quantitative data on the molecular interactions within this pathway underscores the need for further investigation. Future research should focus on rigorous biophysical characterization of the TRAP-RIP and TRAP-RAP interactions to establish definitive binding affinities and inhibitory concentrations. Furthermore, exploring the alternative roles of TRAP, particularly in stress response, may provide a more complete understanding of its function in S. aureus physiology and pathogenesis. For drug development professionals, a thorough understanding of the complexities and controversies surrounding the TRAP protein is essential for the rational design of novel anti-staphylococcal therapeutics.

References

- 1. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 3. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 4. Regulation of Staphylococcus aureus pathogenesis via target of RNAIII-activating Protein (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Inactivation of traP Has No Effect on the Agr Quorum-Sensing System or Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutation of traP in Staphylococcus aureus Has No Impact on Expression of agr or Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Mutation of traP in Staphylococcus aureus has no impact on expression of agr or biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRAP plays a role in stress response in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Peptide: A Technical Guide to RIP-Mediated Inhibition of the Staphylococcal agr System

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the intricate molecular mechanisms of bacterial communication is paramount. This technical guide provides a comprehensive overview of the RNAIII-inhibiting peptide (RIP), a key quorum-sensing inhibitor in Staphylococci. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism by which RIP disrupts the accessory gene regulator (agr) system, a central hub for virulence factor production in Staphylococcus aureus.

Executive Summary

Staphylococcus aureus employs the agr quorum-sensing system to coordinate the expression of a vast arsenal of toxins and virulence factors. The RNAIII-inhibiting peptide (RIP), a heptapeptide with the sequence YSPWTNF-NH₂, acts as a potent antagonist of this system.[1][2][3][4][5][6][7][8][9] This guide elucidates the core mechanism of RIP's inhibitory action, which involves the disruption of the Target of RAP (TRAP)/RNAIII-activating peptide (RAP) signaling cascade, a critical upstream regulator of the agr locus. By competitively inhibiting the phosphorylation of TRAP, RIP effectively silences the expression of the agr effector molecule, RNAIII, thereby attenuating staphylococcal virulence.[3][5][10] This document provides a detailed examination of the signaling pathways, quantitative data on inhibitory effects, and comprehensive experimental protocols to facilitate further research and development of RIP-based therapeutics.

The agr Quorum-Sensing System: A Symphony of Virulence

The agr system is a sophisticated cell-density-dependent regulatory network that allows S. aureus to transition from a colonizing to an invasive phenotype. The system is governed by a two-component signaling pathway initiated by the autoinducing peptide (AIP).

As depicted in Figure 1, the agr locus encodes four proteins: AgrD, the precursor of AIP; AgrB, a transmembrane endopeptidase that processes and exports AIP; AgrC, a sensor histidine kinase; and AgrA, a response regulator. At high cell densities, the accumulation of extracellular AIP leads to its binding to AgrC, triggering a phosphorylation cascade that results in the activation of AgrA. Phosphorylated AgrA then binds to the P2 and P3 promoters, driving the transcription of RNAII (encoding the agr machinery) and RNAIII, respectively. RNAIII is the primary effector molecule of the agr system, a regulatory RNA that upregulates the expression of numerous virulence factors, including toxins and hemolysins, while downregulating surface adhesins.

The TRAP/RAP System: An Upstream Regulator of agr

The activation of the agr system is intricately linked to another regulatory circuit, the TRAP/RAP system. RAP, an RNAIII-activating peptide, is secreted by the bacterium and, upon reaching a threshold concentration, activates its target protein, TRAP.[3][5][10] This activation occurs through the phosphorylation of TRAP, a crucial step that ultimately leads to the activation of the agr system.[10]

Mechanism of RIP-Mediated Inhibition

The RNAIII-inhibiting peptide (RIP) exerts its inhibitory effect by directly targeting the TRAP/RAP system. RIP acts as a competitive antagonist of RAP, preventing the phosphorylation of TRAP.[3][5][10] This blockade of TRAP phosphorylation is the lynchpin of RIP's inhibitory mechanism.

As illustrated in Figure 2, by preventing the formation of phosphorylated TRAP, RIP effectively severs the signaling cascade that leads to the activation of the agr operon. Consequently, the transcription of both RNAII and RNAIII is significantly reduced.[2][9] The downregulation of RNAIII, the central regulator of virulence, leads to a marked decrease in the production of toxins and other pathogenic factors, thereby attenuating the virulence of S. aureus.

Quantitative Analysis of RIP Inhibition

While the qualitative mechanism of RIP inhibition is well-established, precise quantitative data on its inhibitory potency is crucial for therapeutic development. The following table summarizes key quantitative parameters related to RIP's activity.

| Parameter | Value | Method | Reference |

| RIP Concentration for RNAIII Inhibition | 0-10 µg | β-lactamase reporter assay | [7] |

| RIP Dose for In Vivo Biofilm Reduction | 10-30 mg/kg | Rat graft model | [2] |

| Reduction in Bacterial Load with RIP (10 mg/kg) | ~2 log reduction | Rat graft model | [2] |

Note: Specific IC50 and Kd values for RIP are not consistently reported in the reviewed literature. The provided data reflects concentrations shown to be effective in specific experimental setups.

Experimental Protocols

To facilitate further research into the RIP-mediated inhibition of the agr system, this section provides detailed protocols for key experimental assays.

In Vivo TRAP Phosphorylation Assay

This assay is designed to assess the phosphorylation status of TRAP in S. aureus in the presence and absence of RIP.

Materials:

-

S. aureus culture

-

Phosphate-buffered saline (PBS)

-

[³²P]orthophosphoric acid

-

RIP peptide solution

-

Lysis buffer (e.g., TES buffer with lysostaphin)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or digital imaging system

Procedure:

-

Grow S. aureus to the early exponential phase.

-

Wash the cells with PBS and resuspend in a phosphate-free medium.

-

Add [³²P]orthophosphoric acid to the culture to radiolabel the intracellular ATP pool.

-

Divide the culture into experimental groups (e.g., control, RIP-treated).

-

Add the RIP peptide solution to the treatment group at the desired concentration.

-

Incubate the cultures for a specified period to allow for TRAP phosphorylation.

-

Harvest the cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer containing lysostaphin.

-

Separate the total cell proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a digital imaging system to visualize the phosphorylated TRAP protein.

References

- 1. Crystal violet assay [bio-protocol.org]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. RNAIII Inhibiting Peptide (RIP) and Derivatives as Potential Tools for the Treatment of S. aureus Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. RNAIII inhibiting peptide (RIP) inhibits agr-regulated toxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNAIII inhibiting peptide (RIP), a global inhibitor of Staphylococcus aureus pathogenesis: structure and function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Cascade of Quorum Sensing Inhibition in MRSA: A Technical Guide to Targeting RNAIII Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its intricate virulence mechanisms and antibiotic resistance. A key regulator of MRSA pathogenicity is the accessory gene regulator (agr) quorum-sensing system, with its effector molecule, RNAIII, playing a pivotal role in controlling the expression of a vast array of virulence factors. This technical guide provides an in-depth exploration of the cellular effects of inhibiting RNAIII synthesis in MRSA, a promising anti-virulence strategy. We delve into the molecular pathways, present quantitative data on the efficacy of RNAIII inhibition, detail relevant experimental protocols, and provide visual representations of the underlying signaling networks. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics against MRSA.

Introduction: The Central Role of the agr Quorum Sensing System and RNAIII

The agr system is a cell-density-dependent signaling network that allows S. aureus to coordinate gene expression across a population.[1][2] This system is integral to the bacterium's ability to switch from an adhesive, colonizing phenotype to an invasive, toxin-producing state.[3] The agr locus comprises two divergent transcripts: RNAII and RNAIII.[2][4] The RNAII operon encodes the components of the signaling cascade: AgrD (the precursor of the autoinducing peptide, AIP), AgrB (a transmembrane protein for AIP processing and export), and AgrC/AgrA (a two-component signal transduction system).[1][2]

At a threshold concentration, AIP binds to and activates the sensor histidine kinase AgrC, which in turn phosphorylates the response regulator AgrA.[1] Phosphorylated AgrA then activates the transcription of both the RNAII and RNAIII promoters.[1][4] RNAIII is a 514-nucleotide regulatory RNA and is the primary effector molecule of the agr system.[5][6] It functions both as a messenger RNA, encoding the delta-hemolysin toxin, and as a regulatory RNA that post-transcriptionally controls the expression of numerous virulence factors.[3][7] RNAIII upregulates the production of secreted toxins and proteases (e.g., alpha-hemolysin) while downregulating the expression of surface-associated proteins (e.g., protein A) involved in adhesion and immune evasion.[2][5][7]

The Cellular Consequences of Inhibiting RNAIII Synthesis

Inhibition of RNAIII synthesis represents a potent anti-virulence strategy, disarming the bacterium rather than killing it, which may reduce the selective pressure for resistance development. A well-studied inhibitor is the RNAIII-Inhibiting Peptide (RIP), a heptapeptide (YSPWTNF-NH2) that disrupts the agr quorum-sensing cascade.[8][9]

RIP functions by competing with the RNAIII-activating peptide (RAP), which leads to the inhibition of the phosphorylation of the target of RAP (TRAP).[9][10] This action prevents the activation of the agr system, thereby suppressing RNAIII synthesis.[9][11] The downstream cellular effects of inhibiting RNAIII synthesis are profound and include:

-

Reduced Toxin Production: Inhibition of RNAIII leads to a significant decrease in the expression of numerous exotoxins, including alpha-hemolysin, which are crucial for tissue damage and immune evasion.[7][9]

-

Inhibition of Biofilm Formation: The agr system plays a complex role in biofilm development. Inhibition of RNAIII has been shown to effectively prevent biofilm formation on various surfaces, a critical factor in device-associated infections.[9][12][13][14] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers enhanced resistance to antibiotics and host immune responses.[8]

-

Enhanced Susceptibility to Antibiotics: By preventing biofilm formation and reducing the expression of virulence factors, RNAIII inhibition can act synergistically with conventional antibiotics, leading to improved bacterial clearance.[8][9]

-

Modulation of Host Response: In wound healing models, the use of RIP has been shown to not only reduce the bacterial burden but also to promote the healing process by stimulating angiogenesis and up-regulating Vascular Endothelial Growth Factor (VEGF) expression.[8][15]

Quantitative Data on the Efficacy of RNAIII Inhibition

The following tables summarize quantitative data from preclinical studies investigating the effects of the RNAIII-Inhibiting Peptide (RIP) on MRSA infections.

Table 1: Effect of RIP on MRSA Bacterial Load in a Mouse Surgical Wound Model [8]

| Treatment Group | Bacterial Load (CFU/ml or CFU/g) |

| Untreated Control | 8.8 x 10⁷ ± 1.5 x 10⁷ CFU/ml |

| Allevyn Dressing Alone | 4.8 x 10⁵ ± 1.0 x 10⁵ CFU/ml |

| RIP-soaked Allevyn | 1.6 x 10³ ± 0.4 x 10³ CFU/ml |

| Intraperitoneal Teicoplanin | 4.8 x 10³ ± 0.3 x 10³ CFU/ml |

| Intraperitoneal Teicoplanin + Allevyn | 1.2 x 10³ ± 0.2 x 10³ CFU/ml |

| RIP-soaked Allevyn + Intraperitoneal Teicoplanin | 1.3 x 10¹ ± 0.1 x 10¹ CFU/g |

Table 2: Effect of RIP on Biofilm Formation in a Rat Dacron Graft Model (Parenteral Prophylaxis) [9]

| Treatment Group | MSSA Bacterial Load (CFU/ml) | MRSA Bacterial Load (CFU/ml) |

| Untreated Control | 3.1 x 10⁷ ± 5.4 x 10⁶ | 5.4 x 10⁷ ± 1.3 x 10⁷ |

| RIP-soaked Graft | 4.4 x 10⁴ ± 6.8 x 10³ | 3.3 x 10⁴ ± 6.8 x 10³ |

| Cefazolin | 4.4 x 10⁵ ± 2.3 x 10⁵ | 3.1 x 10⁷ ± 0.3 x 10⁷ |

| Teicoplanin | 8.5 x 10¹ ± 0.6 x 10¹ | 7.9 x 10² ± 0.9 x 10² |

| Imipenem | 7.7 x 10³ ± 2.1 x 10³ | 8.1 x 10⁴ ± 3.3 x 10⁴ |

| Levofloxacin | 3.9 x 10⁴ ± 1.4 x 10⁴ | 6.9 x 10⁵ ± 2.0 x 10⁵ |

| RIP-soaked Graft + Cefazolin | 2.5 x 10³ ± 7.1 x 10² | 2.5 x 10⁴ ± 0.5 x 10⁴ |

| RIP-soaked Graft + Teicoplanin | <1 x 10 | <1 x 10 |

| RIP-soaked Graft + Imipenem | 7.2 x 10² ± 1.5 x 10² | 6.9 x 10³ ± 1.4 x 10³ |

| RIP-soaked Graft + Levofloxacin | 4.9 x 10³ ± 8.7 x 10² | 4.8 x 10⁴ ± 7.2 x 10³ |

Table 3: Effect of RIP on Biofilm Formation in a Rat Dacron Graft Model (Local Prophylaxis) [9]

| Treatment Group | MSSA Bacterial Load (CFU/ml) | MRSA Bacterial Load (CFU/ml) |

| Mupirocin-soaked Graft | 6.9 x 10² ± 2.1 x 10² | 8.2 x 10² ± 2.9 x 10² |

| Rifampin-soaked Graft | 8.4 x 10⁴ ± 2.6 x 10⁴ | 7.1 x 10⁴ ± 2.4 x 10⁴ |

| Quinupristin-dalfopristin-soaked Graft | 4.4 x 10¹ ± 1.8 x 10¹ | 4.8 x 10¹ ± 0.9 x 10¹ |

| Levofloxacin-soaked Graft | 7.7 x 10⁴ ± 2.5 x 10⁴ | 7.9 x 10⁵ ± 2.6 x 10⁵ |

| RIP + Mupirocin-soaked Graft | <1 x 10 | <1 x 10 |

| RIP + Rifampin-soaked Graft | 3.7 x 10³ ± 3.8 x 10² | 9.1 x 10² ± 1.8 x 10² |

| RIP + Quinupristin-dalfopristin-soaked Graft | <1 x 10 | <1 x 10 |

| RIP + Levofloxacin-soaked Graft | 8.5 x 10³ ± 1.7 x 10³ | 1.5 x 10⁴ ± 6.3 x 10³ |

Experimental Protocols

In Vivo Mouse Surgical Wound Infection Model[8]

-

Organism: Methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300.

-

Animals: Adult male BALB/c mice (35-50 g).

-

Procedure:

-

Anesthetize mice.

-

Create a surgical wound through the panniculus carnosus.

-

Inoculate the wound with 5 x 10⁷ CFU of MRSA.

-

Apply treatments as specified (e.g., control, RIP-soaked dressing, systemic antibiotics).

-

After a defined period, euthanize the animals and aseptically excise a 1- by 2-cm area of skin including the wound.

-

-

Outcome Measures:

-

Quantitative Bacteriology: Homogenize a portion of the excised tissue in phosphate-buffered saline (PBS). Perform serial dilutions and culture on blood agar plates. Incubate at 37°C for 48 hours and count colony-forming units (CFU). The limit of detection is approximately 10 CFU/g.

-

Histological Examination: Fix the other portion of the tissue for histological analysis to assess wound healing parameters, microvessel density (MVD), and vascular endothelial growth factor (VEGF) expression.

-

In Vivo Rat Dacron Graft Infection Model[9]

-

Organisms: Methicillin-susceptible S. aureus (MSSA) ATCC 29213 and MRSA ATCC 43300.

-

Animals: Male Wistar rats.

-

Procedure:

-

Anesthetize rats.

-

Implant a sterile collagen-sealed Dacron graft segment subcutaneously.

-

Inoculate the graft with a defined concentration of MSSA or MRSA.

-

Administer treatments as specified (e.g., parenteral or local antibiotic prophylaxis, with or without RIP-soaked grafts).

-

After 7 days, explant the grafts.

-

-

Outcome Measures:

-

Quantitative Bacteriology: Place the explanted graft in sterile PBS and sonicate to remove adherent bacteria. Perform serial dilutions of the bacterial suspension and culture on blood agar plates. Incubate at 37°C for 48 hours and count CFU.

-

Signaling Pathways and Experimental Workflows

The agr Quorum Sensing and RNAIII Inhibition Pathway

Caption: The agr quorum-sensing pathway and the inhibitory action of RIP.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for in vivo testing of RNAIII inhibitors.

Conclusion

The inhibition of RNAIII synthesis presents a compelling and clinically relevant strategy for combating MRSA infections. By targeting the master regulator of virulence, this approach effectively neutralizes the pathogenic capacity of the bacterium, reduces its ability to form resilient biofilms, and enhances its susceptibility to conventional antibiotics. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this promising area. As the challenge of antibiotic resistance continues to grow, anti-virulence therapies centered on the disruption of key regulatory networks like the agr system and its effector RNAIII will undoubtedly become increasingly critical in our therapeutic armamentarium.

References

- 1. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. journals.asm.org [journals.asm.org]

- 4. RNAIII-independent target gene control by the agr quorum-sensing system: insight into the evolution of virulence regulation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staphylococcus aureus RNAIII coordinately represses the synthesis of virulence factors and the transcription regulator Rot by an antisense mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus RNAIII and Its Regulon Link Quorum Sensing, Stress Responses, Metabolic Adaptation, and Regulation of Virulence Gene Expression | Annual Reviews [annualreviews.org]

- 7. academic.oup.com [academic.oup.com]

- 8. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oligomerization of RNAIII-Inhibiting Peptide Inhibits Adherence and Biofilm Formation of Methicillin-Resistant Staphylococcus aureus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. RNAIII-inhibiting peptide enhances healing of wounds infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]